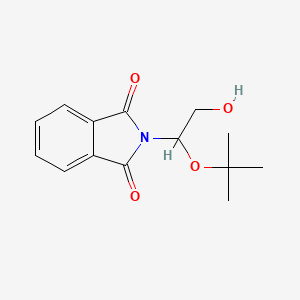
2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a tert-butoxy group and a hydroxyethyl group attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with tert-butyl alcohol and appropriate reagents under controlled conditions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tert-butoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions may vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in new functionalized isoindole derivatives.
Applications De Recherche Scientifique
2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione include other isoindole derivatives with different substituents, such as:
- This compound analogs with varying alkyl or aryl groups.
- Isoindole derivatives with different functional groups, such as methoxy or ethoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of tert-butoxy and hydroxyethyl groups, which may confer distinct chemical and biological properties compared to other isoindole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
113682-25-0 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-[2-hydroxy-1-[(2-methylpropan-2-yl)oxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-11(8-16)15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7,11,16H,8H2,1-3H3 |
Clé InChI |
ISKLKHYOZPHIJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(CO)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


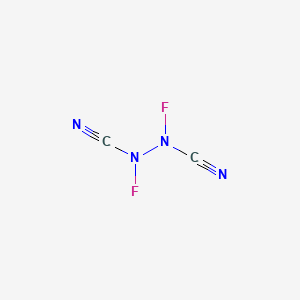
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
![1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene](/img/structure/B14306515.png)
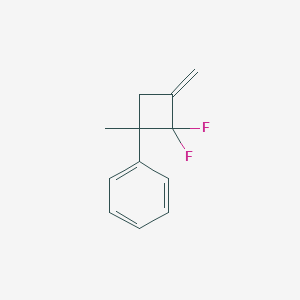
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)

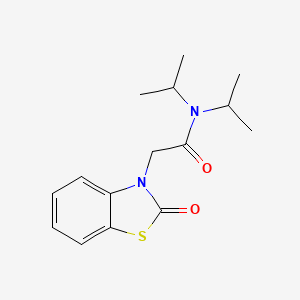
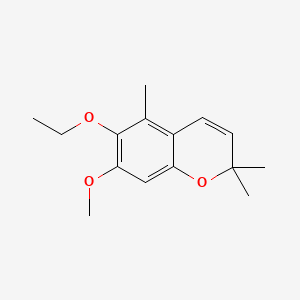
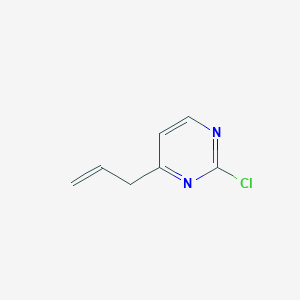

![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
